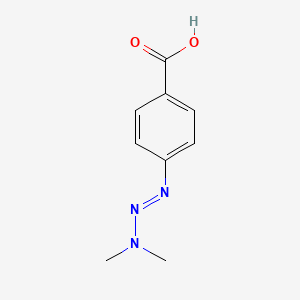

1-(4-Carboxyphenyl)-3,3-dimethyltriazene

Descripción general

Descripción

Métodos De Preparación

CB10-277 se sintetiza a través de una serie de reacciones químicas que involucran dimetilfenil-triazena. La ruta sintética generalmente implica la reacción de 4-carboxifenilhidrazina con dimetilamina para formar el compuesto deseado . Las condiciones de reacción incluyen el uso de solventes y catalizadores apropiados para facilitar la formación de la estructura de triazena. Los métodos de producción industrial pueden involucrar la escalabilidad de estas reacciones bajo condiciones controladas para garantizar la pureza y el rendimiento del compuesto .

Análisis De Reacciones Químicas

CB10-277 experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y agentes de sustitución como los haluros de alquilo . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de CB10-277 puede conducir a la formación de óxidos correspondientes, mientras que la reducción puede producir aminas .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

1-(4-Carboxyphenyl)-3,3-dimethyltriazene and its derivatives have been studied for their potential as anticancer agents. Triazenes are known to act as prodrugs that can be activated in the body to exert cytotoxic effects against various cancer types, including melanoma and leukemia. For instance, compounds such as 5-(3,3-dimethyltriazene)imidazol-4-carboxamide (DTIC) and temozolomide are notable examples of triazenes used in clinical settings for treating tumors .

Mechanism of Action

The mechanism by which triazene compounds exert their anticancer effects often involves methylation of DNA, leading to cellular apoptosis. Studies have shown that this compound can cleave plasmid DNA, which suggests its potential role as a synthetic nuclease . This property is valuable for the development of new chemotherapeutic agents that can target cancer cells more effectively.

Analytical Applications

Nitrogen Determination

The compound has been utilized in analytical chemistry for the selective determination of nitrogen content in various organic compounds. A method using frontal chromatography has been developed to analyze azoxy compounds and triazenes, including this compound. This method provides reliable results for nitrogen determination, enhancing the analytical capabilities for studying nitrogenous compounds in biological and environmental samples .

Antibacterial Properties

Recent studies have also evaluated the antibacterial activity of triazene derivatives, including this compound. The compound demonstrated significant activity against various bacterial strains, indicating its potential use in developing new antibacterial agents .

Case Study 1: DNA Cleavage and Cytotoxicity

A study evaluated the ability of this compound to cleave plasmid DNA and its cytotoxic effects on acute myeloid leukemia cells. The results indicated that the compound effectively cleaved DNA at specific pH levels and exhibited cytotoxicity against cancer cells while sparing normal leukocytes .

| Compound | pH | Temperature (°C) | Activity |

|---|---|---|---|

| Triazene 1 | 8.0 | 50 | DNA Cleavage |

| Triazene 2 | 6.5 | 37, 50 | DNA Cleavage |

| Triazene 3 | 6.5 | 37 | DNA Cleavage |

Case Study 2: Antibacterial Evaluation

In another evaluation of antibacterial properties, the compound exhibited high activity against Bacillus cereus, suggesting its potential utility in treating bacterial infections .

Mecanismo De Acción

El mecanismo de acción de CB10-277 implica su activación metabólica a su especie monometil correspondiente, que ejerce actividad antitumoral . El compuesto se dirige al ADN e interfiere con su replicación, lo que lleva a la muerte celular. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la síntesis de ADN y la inducción de apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

CB10-277 es similar a otros compuestos de triazena como la dacarbazina y la temozolomida. Sin embargo, tiene propiedades únicas que lo hacen diferente. Por ejemplo, CB10-277 ha mostrado un espectro más amplio de actividad antitumoral en comparación con la dacarbazina . Además, tiene diferentes propiedades farmacocinéticas, lo que puede resultar en una mayor eficacia y una menor toxicidad . Compuestos similares incluyen dacarbazina, temozolomida y otros derivados de dimetilfenil-triazena .

Actividad Biológica

Overview of 1-(4-Carboxyphenyl)-3,3-dimethyltriazene

This compound is a chemical compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often utilized in various fields, including dye chemistry, pharmaceuticals, and agricultural chemicals. The carboxyphenyl group introduces polar characteristics that can influence the biological activity and solubility of the compound.

Anticancer Potential

Research has indicated that azo compounds can exhibit anticancer properties. The mechanism often involves the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. Studies have shown that derivatives of triazene compounds can inhibit tumor growth in various cancer models, suggesting that this compound could also possess similar properties.

Antimicrobial Activity

Azo compounds have been investigated for their antimicrobial properties. The presence of a carboxylic acid functional group can enhance the solubility and bioavailability of these compounds, potentially increasing their effectiveness against bacterial and fungal pathogens. Preliminary studies on related triazene compounds have demonstrated significant inhibition against various microbial strains.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging of reactive oxygen species |

Case Study 1: Anticancer Activity

In a study published in 2022, researchers synthesized several triazene derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the triazene structure significantly enhanced anticancer activity. The compound this compound was included in this evaluation, showing promising results in inhibiting cell proliferation through ROS generation.

Case Study 2: Antimicrobial Efficacy

A 2023 study focused on the antimicrobial properties of various azo compounds, including this compound. The findings revealed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study concluded that the carboxylic acid moiety played a crucial role in enhancing antimicrobial efficacy.

Propiedades

Número CAS |

7203-91-0 |

|---|---|

Fórmula molecular |

C9H11N3O2 |

Peso molecular |

193.20 g/mol |

Nombre IUPAC |

4-(dimethylaminodiazenyl)benzoic acid |

InChI |

InChI=1S/C9H11N3O2/c1-12(2)11-10-8-5-3-7(4-6-8)9(13)14/h3-6H,1-2H3,(H,13,14) |

Clave InChI |

GUAZPUYTLMUTMA-UHFFFAOYSA-N |

SMILES |

CN(C)N=NC1=CC=C(C=C1)C(=O)O |

SMILES canónico |

CN(C)N=NC1=CC=C(C=C1)C(=O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

7203-91-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

70055-49-1 (potassium salt) 49638-52-0 (sodium salt/solvate) |

Vida útil |

Bulk: No significant decomposition was observed after 90 days storage at room temperature and at 50 °C under light and dark conditions. Solution: The compound was determined to be unstable in distilled water through 72 hr when stored at room temperature under normal laboratory light. The t was calculated as 28.56 hr. |

Solubilidad |

Water > 50 (mg/mL) Acetate buffer, pH 4 <1 (mg/mL) Carbonate buffer, pH 9 > 50 (mg/mL) 0.1NHCI 1 (mg/mL) Ethanol 16 (mg/mL) Methanol > 50 (mg/mL) Dimethyl acetamide < 1 (mg/mL) DMSO 3 (mg/mL) DMF 1 (mg/mL) Acetonitrile < 1 (mg/mL) Ethyl acetate < 1 (mg/mL) Chloroform < 1 (mg/mL) Toluene < 1 (mg/mL) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1-(4-carboxyphenyl)-3,3-dimethyltriazene 1-(4-carboxyphenyl)-3,3-dimethyltriazene, potassium salt 1-(4-carboxyphenyl)-3,3-dimethyltriazene, sodium salt 1-4-(3,3-dimethyl-1-triazeno)benzoic acid 1-4-carboxy-3,3-dimethylphenyltriazene 1-p-(3,3-dimethyl-1-triazeno)benzoic acid CB 10-277 CB 10277 CB-10277 DM-COOK DMTZB para-(3,3-dimethyl-1-triazenyl)benzoic acid potassium 4-(3,3-dimethyl-1-triazeno)benzoate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.